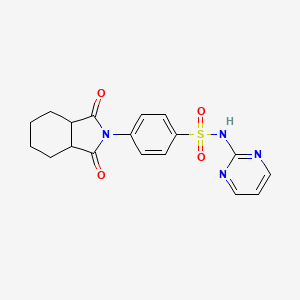
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-2-pyrimidinylbenzenesulfonamide
Vue d'ensemble
Description
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-2-pyrimidinylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for several decades. DIDS is a potent inhibitor of chloride channels and has been extensively studied for its physiological and biochemical effects on various cell types.
Mécanisme D'action
DIDS inhibits chloride channels by binding to a specific site on the channel protein. The binding of DIDS to the channel protein results in the inhibition of chloride ion transport across the cell membrane. The exact mechanism of action of DIDS on chloride channels is not fully understood, but it is believed to involve the disruption of the channel protein conformation or the blocking of the chloride ion pore.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects on different cell types. It has been shown to inhibit cell volume regulation, alter ion transport, and affect cell signaling pathways. DIDS has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, DIDS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DIDS is a potent and selective inhibitor of chloride channels, making it a valuable tool for investigating the role of chloride channels in cell physiology. However, DIDS has some limitations in lab experiments. It has been shown to have off-target effects on other ion channels, such as the K+ channel and the Na+/K+ ATPase. In addition, DIDS has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of DIDS. One direction is to investigate the role of DIDS in the regulation of other ion channels and transporters. Another direction is to investigate the use of DIDS as a therapeutic agent for the treatment of various diseases, such as cystic fibrosis and cancer. Future studies could also focus on developing more potent and selective inhibitors of chloride channels based on the structure of DIDS.
Applications De Recherche Scientifique
DIDS has been extensively studied for its physiological and biochemical effects on various cell types. It has been shown to inhibit various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for the transport of chloride ions across the cell membrane. DIDS has also been shown to inhibit the volume-regulated anion channel (VRAC) and the Ca2+-activated Cl- channel (CaCC). DIDS has been used in various studies to investigate the role of chloride channels in cell physiology, including cell volume regulation, ion transport, and cell signaling.
Propriétés
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-16-14-4-1-2-5-15(14)17(24)22(16)12-6-8-13(9-7-12)27(25,26)21-18-19-10-3-11-20-18/h3,6-11,14-15H,1-2,4-5H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMBBXDLCNLANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)
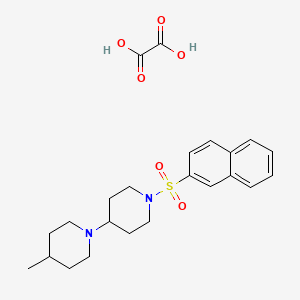
![2-{[(4-nitrophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3967464.png)
![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)
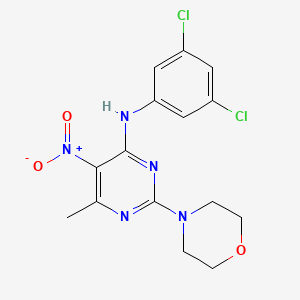
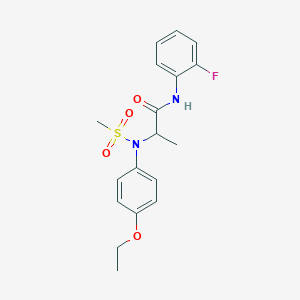
![4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967478.png)
![4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967482.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3967491.png)
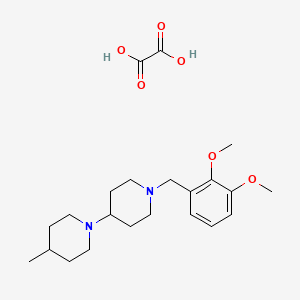

![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3967538.png)